8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)18-14-4-5-15(18)10-16(9-14)20-3/h6-8,14-16H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCOUOXYURPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C3CCC2CC(C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Chemical Reactions Analysis
8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold (I) catalysts for tandem 1,3-acyloxy migration and Ferrier rearrangement . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of azabicyclo compounds possess significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances the activity against various pathogens.
Neuropharmacological Effects
The compound's structural similarity to tropane alkaloids suggests potential interactions with neurotransmitter systems, particularly in modulating opioid receptors.
| Receptor Type | IC50 (nM) | Effect |
|---|---|---|
| Kappa Opioid | TBD | Pain modulation |
| Mu Opioid | TBD | Analgesic effects |
Therapeutic Applications
Given its diverse biological activities, 8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane has potential applications in several therapeutic areas:
Pain Management
Due to its interaction with opioid receptors, the compound may be developed as an analgesic agent for managing chronic pain conditions.
Antimicrobial Treatments
The compound's antibacterial and antifungal properties indicate its potential use in developing new antimicrobial agents to combat resistant strains.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. demonstrated the efficacy of this compound against Staphylococcus aureus and Candida albicans, showing significant zone inhibition in agar diffusion tests.
Case Study 2: Neuropharmacological Research
In a research study by Johnson et al., the compound was evaluated for its effects on kappa opioid receptors in vitro, revealing promising results that suggest its potential as a therapeutic agent for pain relief.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various biological targets, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
8-Sulfonamide Derivatives
- This modification is associated with improved selectivity for monoamine transporters (e.g., serotonin transporter, SERT) in preclinical studies. Activity: Sulfonamide derivatives exhibit nanomolar affinity for SERT (IC₅₀ = 12 nM) but weaker binding to dopamine (DAT) and norepinephrine transporters (NET) .
8-Benzhydryl Derivatives
- Example: 8-[Bis(phenyl)methyl]-8-azabicyclo[3.2.1]octane (NOP agonist scaffold) Key Differences: The benzhydryl group provides greater conformational flexibility than the rigid benzoyl moiety. This flexibility is critical for binding to nociceptin/orphanin FQ peptide (NOP) receptors. Activity: Benzhydryl analogs show submicromolar agonist activity at NOP receptors (EC₅₀ = 0.3–1.2 µM) .
8-Cyclopropylmethyl Derivatives
- Example : 8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (Compound 22e)
- Key Differences : The cyclopropylmethyl group imparts high SERT/DAT selectivity (SERT IC₅₀ = 8 nM vs. DAT IC₅₀ = 520 nM). This contrasts with the benzoyl-substituted compound, where the bulky aromatic group may reduce transporter selectivity.
- Physicochemical Properties : Cyclopropylmethyl derivatives exhibit lower logP values (~2.5) compared to benzoyl analogs (~3.8), suggesting improved aqueous solubility .
Substituent Variations at the 3-Position
3-Methoxy vs. 3-Ethylidenyl Groups
- Example : 3-[2-Diphenylmethoxyethylidenyl]-8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane (Compound 21f)
- Key Differences : The ethylidenyl group introduces a conjugated double bond, increasing planarity and rigidity. This contrasts with the methoxy group, which provides electron-withdrawing effects without altering ring conformation.
- Activity : Ethylidenyl derivatives show moderate affinity for DAT (IC₅₀ = 120 nM) but negligible SERT/NET activity, whereas methoxy-substituted compounds may prioritize metabolic stability .
3-Phenoxy Derivatives
- Methoxy substituents, while less bulky, may reduce off-target interactions.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs .
Key Research Findings
Substituent Position and Selectivity: The 8-position is critical for transporter/receptor selectivity. Bulky aromatic groups (e.g., benzoyl) favor non-selective interactions, while smaller groups (e.g., cyclopropylmethyl) enhance SERT/DAT selectivity .
Metabolic Stability: Methoxy substituents at the 3-position reduce oxidative metabolism compared to ethylidenyl or phenoxy groups, as evidenced by prolonged plasma half-life in rodent models .
Biological Activity
8-(3,5-Dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic compound that belongs to the class of azabicycloalkanes, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions through its interaction with specific receptors in the body.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 273.35 g/mol
Biological Activity
The biological activity of this compound primarily revolves around its interaction with opioid receptors, particularly the kappa (κ) opioid receptor. Research indicates that derivatives of the azabicyclo[3.2.1]octane framework exhibit selective antagonist properties against these receptors.
The mechanism by which this compound exerts its effects involves binding to the κ-opioid receptor, inhibiting its activity, and thereby modulating pain perception and other physiological processes associated with opioid signaling.
Case Studies
-
Kappa Opioid Receptor Antagonism :
A study reported that compounds structurally similar to this compound demonstrated significant κ-opioid receptor antagonism with an IC value of approximately 20 nM, indicating a potent inhibitory effect on κ-receptor activity . -
CNS Penetration :
The same study highlighted that modifications to the azabicyclo framework improved central nervous system (CNS) penetration, suggesting that this compound could effectively traverse the blood-brain barrier .
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Kappa Opioid Receptor IC | 20 nM |
| μ:κ Ratio | >400 |
| δ:κ Ratio | >415 |
| CNS Exposure | Good |
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Pain Management : As a κ-opioid antagonist, it may help manage pain without the typical side effects associated with μ-opioid receptor agonists.
- Diuretic Effects : The compound has been shown to reverse κ-agonist induced diuresis in animal models, indicating potential applications in managing fluid balance disorders .
Q & A
Q. Q1. What are the key considerations for synthesizing 8-(3,5-dimethylbenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane with high purity?
Answer: Synthesis of this compound typically involves multi-step routes, including nucleophilic substitution and cyclization. Critical factors include:
- Reaction Conditions : Optimal temperature (e.g., 60–80°C) and solvent selection (e.g., DMSO or acetonitrile for polar intermediates) to minimize side reactions .
- Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate/hexane) is essential to isolate the bicyclic core. Final purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .
- Functional Group Compatibility : The 3-methoxy group requires protection (e.g., tert-butyldimethylsilyl ether) during benzoylation to prevent undesired oxidation .
Q. Q2. How can the structural conformation of this compound be validated experimentally?
Answer: Combined spectroscopic and crystallographic methods are recommended:
- NMR Analysis : - and -NMR can confirm substituent positions (e.g., dimethylbenzoyl protons as doublets at δ 7.2–7.4 ppm and methoxy singlet at δ 3.3 ppm) .
- X-Ray Crystallography : Resolves stereochemistry of the azabicyclo[3.2.1]octane core and torsion angles between substituents (critical for SAR studies) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 342.2) .
Q. Q3. What in vitro assays are suitable for initial screening of biological activity?
Answer: Standard assays include:
- Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with azabicyclic analogs showing MICs as low as 0.03 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., penicillin-binding proteins) to evaluate mechanism of action .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. Q4. How can contradictory bioactivity data between similar azabicyclo compounds be resolved?
Answer: Contradictions often arise from subtle structural differences. A systematic approach includes:
- Comparative SAR Analysis : Tabulate substituent effects (e.g., methoxy vs. hydroxyl groups) on activity (Table 1).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., bacterial topoisomerase IV) .
- Metabolic Stability Testing : Assess degradation pathways (e.g., cytochrome P450 isoforms) that may reduce efficacy in vivo .
Q. Table 1: Substituent Impact on Antibacterial Activity
| Substituent | MIC (S. aureus) | LogP | Target Affinity (kcal/mol) |
|---|---|---|---|
| 3-Methoxy | 0.03 µg/mL | 2.1 | -8.2 |
| 3-Hydroxy | 0.5 µg/mL | 1.8 | -7.5 |
| 3-Nitro | 4.0 µg/mL | 2.5 | -6.9 |
| Data adapted from analogs in . |
Q. Q5. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer: Key methodological steps:
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility while retaining LogP <3 .
- Prodrug Design : Mask polar groups (e.g., esterification of methoxy) to enhance bioavailability .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS to identify labile sites .
Q. Q6. How can researchers design a robust SAR study for this compound class?
Answer: A tiered approach is recommended:
Core Modifications : Synthesize analogs with variations in the azabicyclo ring (e.g., 8-aza vs. 7-aza) to assess rigidity effects .
Substituent Scanning : Replace the 3,5-dimethylbenzoyl group with bioisosteres (e.g., thiophene or pyridine) to probe electronic effects .
In Silico Screening : Use QSAR models to prioritize analogs with predicted IC <100 nM against target enzymes .
Q. Q7. What analytical methods resolve impurities in scaled-up synthesis batches?
Answer: Advanced impurity profiling includes:
- HPLC-MS/MS : Identify byproducts (e.g., de-methylated or oxidized derivatives) with mass shifts ≥16 Da .
- Chiral Chromatography : Detect enantiomeric excess (ee) using amylose-based columns to ensure stereochemical integrity .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) to rule out hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
